REACTION_CXSMILES
|
C(O/[N:5]=[C:6](/[C:8]1[CH:9]=[C:10]([C:15]2([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16]2)[CH:11]=[CH:12][C:13]=1[OH:14])\[CH3:7])(=O)C.N1C=CC=CC=1.O>CN(C=O)C>[CH3:7][C:6]1[C:8]2[CH:9]=[C:10]([C:15]3([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16]3)[CH:11]=[CH:12][C:13]=2[O:14][N:5]=1
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O\N=C(/C)\C=1C=C(C=CC1O)C1(CC1)C(=O)OC
|
Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
250 mL
|
Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The cooled reaction mixture
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Type
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EXTRACTION
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Details
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was extracted with EtOAc (100 mL×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
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CUSTOM
|
Details
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to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC2=C1C=C(C=C2)C2(CC2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |